molecular formula C5H9ClF5NO B15094905 Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride

Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride

Cat. No.: B15094905
M. Wt: 229.57 g/mol
InChI Key: JSDMTMWRZGYTMQ-UHFFFAOYSA-N
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Description

Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride is a chemical compound known for its unique properties due to the presence of both amine and pentafluoroethyloxyethyl groups. This compound is of interest in various fields of research, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride typically involves the reaction of methylamine with 2-pentafluoroethyloxyethyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under optimized conditions of temperature and pressure. The product is then separated and purified using industrial-scale techniques such as crystallization or extraction.

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with different functional groups.

Scientific Research Applications

Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The pentafluoroethyloxyethyl group enhances the compound’s reactivity and stability, making it suitable for various applications. The exact molecular pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methylpentafluorobenzene
  • 2-methyl-4-(pentafluoroethyl)aniline
  • Perfluoro(2-methyl-3-pentanone)

Uniqueness

Methyl-(2-pentafluoroethyloxyethyl)-amine hydrochloride is unique due to the presence of both the amine and pentafluoroethyloxyethyl groups, which confer distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high reactivity and stability.

Properties

Molecular Formula

C5H9ClF5NO

Molecular Weight

229.57 g/mol

IUPAC Name

N-methyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine;hydrochloride

InChI

InChI=1S/C5H8F5NO.ClH/c1-11-2-3-12-5(9,10)4(6,7)8;/h11H,2-3H2,1H3;1H

InChI Key

JSDMTMWRZGYTMQ-UHFFFAOYSA-N

Canonical SMILES

CNCCOC(C(F)(F)F)(F)F.Cl

Origin of Product

United States

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